molecular formula C18H18N2O9 B15044656 3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine

3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine

Cat. No.: B15044656
M. Wt: 406.3 g/mol
InChI Key: SJHOCMWBHQCJSX-UHFFFAOYSA-N
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Description

3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a dibenzo-pentaoxacyclopentadecine framework

Preparation Methods

The synthesis of 3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor dibenzo-pentaoxacyclopentadecine compound using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to ensure the selective introduction of nitro groups at the desired positions on the molecule.

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and energetic materials.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

    Industry: It may be used in the production of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine exerts its effects depends on its specific application. In chemical reactions, the nitro groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine can be compared with other similar compounds, such as:

    2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine: This compound has bromine atoms instead of nitro groups, which affects its reactivity and applications.

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitro-substituted compound with different structural features and applications.

    2,13-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: This compound has a similar framework but with additional nitro groups and a different ring structure.

The uniqueness of this compound lies in its specific arrangement of nitro groups and the dibenzo-pentaoxacyclopentadecine framework, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H18N2O9

Molecular Weight

406.3 g/mol

IUPAC Name

9,21-dinitro-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene

InChI

InChI=1S/C18H18N2O9/c21-19(22)13-1-3-15-17(11-13)28-7-5-25-6-8-29-18-12-14(20(23)24)2-4-16(18)27-10-9-26-15/h1-4,11-12H,5-10H2

InChI Key

SJHOCMWBHQCJSX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1

Origin of Product

United States

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